![molecular formula C19H18N4O2 B2707530 2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide CAS No. 539806-70-7](/img/structure/B2707530.png)
2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
Benzimidazole derivatives are known to have a wide range of biological activities. They can interact with various enzymes and receptors in the body due to their structural similarity to natural biomolecules .
Mode of action
Benzimidazole derivatives often work by mimicking the structure of biomolecules, allowing them to bind to enzymes and receptors and alter their function .
Biochemical pathways
Without specific information on “N’-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1H-benzimidazol-2-yl)acetohydrazide”, it’s hard to say which biochemical pathways it might affect. Benzimidazole derivatives can affect a variety of pathways depending on their specific structure and target .
Pharmacokinetics
These properties can vary widely among benzimidazole derivatives and are influenced by factors such as the compound’s structure and the patient’s physiology .
Result of action
Benzimidazole derivatives can have a variety of effects depending on their specific targets .
Action environment
The action, efficacy, and stability of “N’-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1H-benzimidazol-2-yl)acetohydrazide” could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s structure, its ability to reach its target, and its interactions with its target .
生物活性
2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide, with the CAS number 539806-70-7, is a compound that belongs to the class of benzimidazole derivatives. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, owing to the diverse biological activities exhibited by benzimidazole and its derivatives.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzimidazole core, which is known for its ability to interact with various biological targets. The molecular formula is C19H18N4O2 with a molecular weight of 334.4 g/mol. The presence of hydroxyl and propenyl groups enhances its reactivity and potential interactions with biological macromolecules.
Anticancer Properties
Benzimidazole derivatives, including this compound, have been extensively studied for their anticancer properties. They exhibit mechanisms such as:
- Topoisomerase Inhibition : Benzimidazole compounds can inhibit topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
- DNA Intercalation : The ability of these compounds to intercalate into DNA can disrupt the replication process, further contributing to their anticancer effects .
Antimicrobial Activity
Research has shown that benzimidazole derivatives possess significant antimicrobial properties. They have been reported to be effective against various bacterial strains and fungi, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Anti-inflammatory Effects
Some studies indicate that compounds with a benzimidazole structure can exhibit anti-inflammatory activity. This is particularly relevant in conditions where inflammation plays a key role in disease progression, such as cancer and chronic inflammatory diseases.
Research Findings
Recent studies have highlighted the pharmacological profile of benzimidazole derivatives:
- In Vitro Studies : Various in vitro assays have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast (MDA-MB-231) and colon cancer (HT29) cells. The IC50 values observed were significantly lower than those of standard chemotherapeutic agents.
- Mechanistic Studies : Mechanistic studies revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Animal Models : In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor growth compared to control groups. Histopathological examinations confirmed reduced cell proliferation and increased apoptosis in treated tumors.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Breast Cancer Treatment
A study conducted on MDA-MB-231 cells treated with the compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . Benzimidazole derivatives have been shown to exhibit antitumor activity through various mechanisms such as:
- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and repair. Inhibition can lead to cell death in rapidly dividing cancer cells.
- DNA Intercalation : The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
- Targeting Kinases : Certain derivatives have been identified as inhibitors of kinases involved in cancer signaling pathways, such as RAF kinases, which are implicated in several cancers including melanoma and colorectal cancer .
Case Studies
- Benzimidazole Derivatives in Breast Cancer : A study demonstrated that specific benzimidazole derivatives significantly inhibited the proliferation of MCF-7 breast cancer cells with IC50 values in the low micromolar range. The mechanism involved apoptosis induction and cell cycle arrest .
- Non-Small Cell Lung Cancer (NSCLC) : Another research highlighted the efficacy of benzimidazole compounds against A549 NSCLC cells, showcasing their ability to induce apoptosis and inhibit key survival pathways .
Antimicrobial Properties
The compound also exhibits antimicrobial activity, which is a common trait among benzimidazole derivatives. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains. This property is particularly relevant given the rising concerns over antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the benzimidazole ring or substituents on the phenyl group can significantly alter its potency and selectivity against different targets.
Modification | Effect on Activity |
---|---|
Hydroxy group at position 3 | Enhances solubility and bioavailability |
Alkene substitution on phenyl | Potentially increases interaction with target proteins |
特性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-6-13-7-5-8-14(19(13)25)12-20-23-18(24)11-17-21-15-9-3-4-10-16(15)22-17/h2-5,7-10,12,25H,1,6,11H2,(H,21,22)(H,23,24)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHJIVFHFZELEL-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。